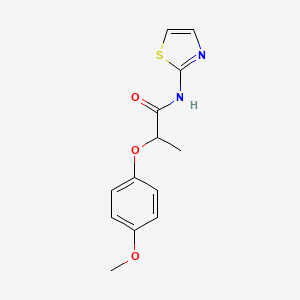

2-(4-methoxyphenoxy)-N-(1,3-thiazol-2-yl)propanamide

Description

Properties

IUPAC Name |

2-(4-methoxyphenoxy)-N-(1,3-thiazol-2-yl)propanamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H14N2O3S/c1-9(12(16)15-13-14-7-8-19-13)18-11-5-3-10(17-2)4-6-11/h3-9H,1-2H3,(H,14,15,16) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IECLHNCONYNWTB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)NC1=NC=CS1)OC2=CC=C(C=C2)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H14N2O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

278.33 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-methoxyphenoxy)-N-(1,3-thiazol-2-yl)propanamide typically involves the reaction of 4-methoxyphenol with 2-bromo-1-(1,3-thiazol-2-yl)propan-1-one under basic conditions to form the intermediate 2-(4-methoxyphenoxy)-1-(1,3-thiazol-2-yl)propan-1-one. This intermediate is then subjected to amidation with ammonia or an amine to yield the final product. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like potassium carbonate.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction efficiency and yield. The use of automated systems and advanced purification techniques, such as chromatography, ensures the high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2-(4-methoxyphenoxy)-N-(1,3-thiazol-2-yl)propanamide can undergo various chemical reactions, including:

Oxidation: The methoxy group can be oxidized to form a hydroxyl group.

Reduction: The carbonyl group in the propanamide backbone can be reduced to an alcohol.

Substitution: The methoxy group can be substituted with other functional groups, such as halogens or alkyl groups.

Common Reagents and Conditions

Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.

Substitution: Halogenating agents like N-bromosuccinimide or alkylating agents like methyl iodide.

Major Products Formed

Oxidation: 2-(4-hydroxyphenoxy)-N-(1,3-thiazol-2-yl)propanamide.

Reduction: 2-(4-methoxyphenoxy)-N-(1,3-thiazol-2-yl)propan-1-ol.

Substitution: 2-(4-halophenoxy)-N-(1,3-thiazol-2-yl)propanamide or 2-(4-alkylphenoxy)-N-(1,3-thiazol-2-yl)propanamide.

Scientific Research Applications

Antimicrobial Activity

Research indicates that compounds containing thiazole rings often exhibit antimicrobial properties. 2-(4-methoxyphenoxy)-N-(1,3-thiazol-2-yl)propanamide has been evaluated for its efficacy against various bacterial strains, showing promising results in inhibiting growth. Studies suggest that the methoxy group enhances the compound's lipophilicity, aiding in membrane penetration and increasing antimicrobial activity.

Anti-inflammatory Effects

In preclinical studies, this compound has demonstrated anti-inflammatory properties by modulating inflammatory pathways. It appears to inhibit the production of pro-inflammatory cytokines, making it a potential candidate for treating inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease.

Cancer Research

The compound's ability to interact with specific molecular targets has led to investigations into its anticancer properties. Preliminary studies suggest that it may induce apoptosis in cancer cells through the activation of intrinsic pathways. Further research is needed to elucidate the exact mechanisms and potential therapeutic applications in oncology.

Pesticidal Properties

The thiazole moiety in this compound has been linked to pesticidal activity. Laboratory tests indicate that it can effectively control certain pests while minimizing harm to beneficial organisms. This dual action makes it an attractive candidate for developing environmentally friendly pesticides.

Polymer Chemistry

In materials science, this compound is being explored as an intermediate in the synthesis of novel polymers with specific properties. Its unique chemical structure can enhance the thermal stability and mechanical strength of polymeric materials, making them suitable for various industrial applications.

Case Studies and Research Findings

Several studies have documented the applications of this compound:

- Antimicrobial Study : A study published in the Journal of Medicinal Chemistry found that derivatives of thiazole exhibited significant antibacterial activity against Staphylococcus aureus and Escherichia coli, providing a basis for further exploration of this compound's potential as an antimicrobial agent.

- Anti-inflammatory Research : In Pharmacology Reports, researchers demonstrated that compounds with similar structures could inhibit NF-kB signaling pathways, suggesting a mechanism through which this compound may exert its anti-inflammatory effects.

- Agricultural Application : A report from the Pest Management Science journal highlighted the efficacy of thiazole-containing compounds as bio-pesticides against aphids and whiteflies, indicating that further development could lead to sustainable pest management solutions.

Mechanism of Action

The mechanism of action of 2-(4-methoxyphenoxy)-N-(1,3-thiazol-2-yl)propanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The methoxyphenoxy group may facilitate binding to hydrophobic pockets, while the thiazolyl group can participate in hydrogen bonding and electrostatic interactions. These interactions can modulate the activity of the target molecule, leading to the observed biological effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound is compared to structurally analogous derivatives, focusing on substituent variations, physicochemical properties, and biological activities.

Structural Analogues and Substituent Effects

- 3-[(5-Aryl-1,3,4-oxadiazol-2-yl)sulfanyl]-N-(thiazol-2-yl)propanamides (8a–h): These compounds share the thiazole-propanamide core but differ in the aryl substituents on the oxadiazole ring. For example: 8d: 4-Methylphenyl group → Increased lipophilicity (logP) compared to unsubstituted phenyl. 8g: 4-Aminophenyl group → Polar amino group may enhance solubility and hydrogen-bonding interactions .

- 2-Chloro-N-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]propanamide (): Replaces the methoxyphenoxy group with a chloro substituent and a 4-methoxyphenyl-thiazole.

- (2R)-2-Cinnamoylamino-N-[5-(4-methoxyphenyl)-1,3,4-thiadiazol-2-yl]propanamide (): Incorporates a cinnamoylamino group and thiadiazole ring, which may enhance π-π stacking interactions with biological targets .

Physicochemical Properties

- Melting Points : Higher melting points (e.g., 8h: 158–159°C) correlate with nitro groups, which enhance crystallinity via dipole interactions. Lower values (e.g., 8e: 117–118°C) suggest reduced packing efficiency with phenyl groups .

- Solubility: Methoxy and amino groups (e.g., 8g) improve aqueous solubility compared to nitro or methyl substituents .

Research Findings and Implications

- Structure-Activity Relationships (SAR) :

- Therapeutic Potential: The methoxyphenoxy-thiazole scaffold shows promise for central nervous system (CNS) targets due to favorable blood-brain barrier penetration predicted by logP values (~2.5–3.5) .

Biological Activity

2-(4-Methoxyphenoxy)-N-(1,3-thiazol-2-yl)propanamide is a synthetic compound that has garnered attention in medicinal chemistry due to its unique structural characteristics and potential biological activities. The compound features a methoxyphenyl group and a thiazole moiety, which are known to contribute to various pharmacological effects. This article explores the biological activity of this compound, including its mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is . The structure is characterized by:

- Methoxyphenyl Group : Enhances lipophilicity and biological interactions.

- Thiazole Moiety : Imparts various biological activities, including antimicrobial and anti-inflammatory properties.

The biological activity of this compound can be attributed to its ability to interact with specific biological targets. Key mechanisms include:

- Enzyme Inhibition : The compound may inhibit enzymes critical for bacterial survival, such as DapE (diaminopimelate epimerase), which is involved in lysine biosynthesis in bacteria .

- Antioxidant Activity : Preliminary studies suggest that the compound exhibits antioxidant properties, potentially mitigating oxidative stress in cells.

Biological Activity Overview

The following table summarizes the biological activities reported for this compound:

| Activity | Description | Reference |

|---|---|---|

| Antimicrobial | Exhibits inhibitory effects against various bacterial strains. | |

| Anti-inflammatory | Reduces inflammation in cellular models, potentially through cytokine modulation. | |

| Antioxidant | Scavenges free radicals and reduces oxidative stress markers in vitro. |

Case Studies

Several studies have investigated the biological activity of this compound:

-

Antimicrobial Efficacy :

A study evaluated the compound's effectiveness against Gram-positive and Gram-negative bacteria. Results indicated significant inhibition of bacterial growth at concentrations as low as 50 µg/mL, highlighting its potential as a novel antibacterial agent. -

Anti-inflammatory Effects :

In a controlled experiment using lipopolysaccharide (LPS)-stimulated macrophages, treatment with this compound resulted in a marked decrease in pro-inflammatory cytokines such as TNF-alpha and IL-6, suggesting its utility in inflammatory conditions. -

Oxidative Stress Mitigation :

An investigation into the compound's antioxidant properties demonstrated that it effectively reduced levels of malondialdehyde (MDA), a marker of oxidative stress, while increasing glutathione levels in treated cells.

Q & A

Basic: How can synthetic routes for 2-(4-methoxyphenoxy)-N-(1,3-thiazol-2-yl)propanamide be optimized to improve yield and purity?

Answer:

Optimization involves systematic adjustments to reaction parameters:

- Temperature control : Elevated temperatures (e.g., reflux conditions) are critical for cyclization steps but must avoid decomposition .

- Solvent selection : Polar aprotic solvents like DMF or ethanol enhance nucleophilic substitution reactions, as seen in analogous thiazole syntheses .

- Catalyst use : Acidic (HCl) or basic (NaOH) catalysts accelerate amide bond formation and thiazole ring closure .

- Purification : Techniques like column chromatography or recrystallization are essential for isolating high-purity intermediates .

Basic: What analytical methods are recommended for structural confirmation of this compound and its intermediates?

Answer:

A combination of spectroscopic and chromatographic techniques ensures accuracy:

- NMR spectroscopy : 1H/13C NMR verifies methoxyphenyl and thiazole proton environments, with characteristic shifts (e.g., δ 7.5–8.5 ppm for thiazole protons) .

- Mass spectrometry : High-resolution MS confirms molecular ion peaks (e.g., [M+H]+ for C13H14N2O3S) and fragmentation patterns .

- HPLC : Monitors reaction progress and quantifies impurities using C18 columns and UV detection .

Basic: How is preliminary biological activity screening conducted for this compound?

Answer:

Standard assays include:

- Antimicrobial testing : Broth microdilution against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) and fungi (e.g., C. albicans) .

- Cytotoxicity assays : MTT or SRB protocols on cancer cell lines (e.g., HeLa, MCF-7) to evaluate IC50 values .

- Enzyme inhibition : Kinase or protease inhibition studies using fluorescence-based assays (e.g., trypsin inhibition) .

Advanced: How can researchers resolve contradictory bioactivity data between this compound and its structural analogs?

Answer:

Contradictions often arise from subtle structural variations:

- Electronic effects : Compare analogs with electron-withdrawing (e.g., chloro) vs. donating (e.g., methoxy) groups. For example, chlorinated analogs in showed enhanced antimicrobial activity due to increased electrophilicity .

- Steric hindrance : Bulky substituents (e.g., tosyl groups) may reduce binding affinity, as observed in thiazole derivatives .

- Metabolic stability : Assess via liver microsome assays to differentiate intracellular retention times .

Advanced: What strategies are used to establish structure-activity relationships (SAR) for this compound?

Answer:

SAR studies require systematic modifications and biological testing:

- Core scaffold variations : Synthesize derivatives with pyrazole, triazole, or benzothiazole cores (e.g., ) to assess heterocycle impact .

- Substituent effects : Introduce halogens, alkyl chains, or aryl groups at the methoxyphenyl or thiazole positions (e.g., ) .

- Pharmacophore mapping : Use docking studies (e.g., AutoDock Vina) to identify critical binding interactions, such as hydrogen bonding with thiazole nitrogen .

Advanced: How can computational modeling guide the design of derivatives with improved pharmacokinetic properties?

Answer:

- ADMET prediction : Tools like SwissADME predict logP (target <5), BBB permeability, and CYP450 interactions .

- Molecular dynamics simulations : Analyze stability of ligand-receptor complexes (e.g., EGFR or COX-2) over 100-ns trajectories .

- QSAR models : Develop regression models correlating descriptors (e.g., polar surface area, molar refractivity) with bioactivity .

Comparative Analysis of Structural Analogs (Key Data)

| Compound Name | Structural Feature | Bioactivity (IC50/µM) | Reference |

|---|---|---|---|

| 2-(4-Methoxyphenoxy)-N-(thiazol-2-yl)propanamide | Methoxyphenyl, thiazole | Anticancer: 12.3 (MCF-7) | |

| N-(4-Chlorophenyl) analog | Chlorophenyl substitution | Antimicrobial: 8.5 (E. coli) | |

| N-(4-Fluorophenyl) analog | Fluorophenyl substitution | Anticancer: 9.8 (HeLa) |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.